Calcium hopantenate hemihydrate

Description

Properties

Molecular Formula |

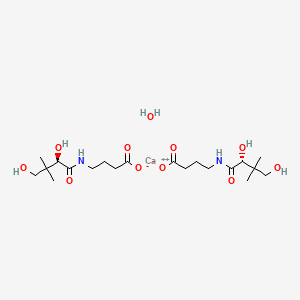

C20H38CaN2O11 |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate;hydrate |

InChI |

InChI=1S/2C10H19NO5.Ca.H2O/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);;1H2/q;;+2;/p-2/t2*8-;;/m00../s1 |

InChI Key |

JBNULYRBVMNPIS-OWJCAWTQSA-L |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.O.[Ca+2] |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Neuropharmacological Mechanisms of Calcium Hopantenate Hemihydrate

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Calcium hopantenate hemihydrate, a derivative of pantothenic acid (Vitamin B5) and a structural analog of gamma-aminobutyric acid (GABA), is a nootropic agent with a multifaceted mechanism of action.[1][2] This technical guide provides an in-depth exploration of its core pharmacological activities, focusing on its interactions with neurotransmitter systems, its role in cellular metabolism, and its neuroprotective effects. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound.

Core Mechanisms of Action

The therapeutic effects of this compound are attributed to its influence on several key neurological pathways. These can be broadly categorized into GABAergic modulation, interference with coenzyme A biosynthesis, and modulation of other critical neurotransmitter systems.

Modulation of the GABAergic System

A primary and well-documented mechanism of this compound is its interaction with the GABAergic system, the main inhibitory neurotransmitter network in the central nervous system.

This compound directly interacts with GABA receptors. In vitro radioligand binding assays have demonstrated that it inhibits the binding of [3H]-gamma-aminobutyric acid (GABA) to its receptors in a dose-dependent manner.[1] While one study reported a cross-reactive potency of 0.2%, indicating a lower affinity compared to GABA itself, prolonged administration has been shown to have a sensitizing effect on the GABA system.[1]

A key finding is that repeated administration of calcium hopantenate (250 mg/kg/day for 7 days in rats) led to a significant 53% increase in GABA receptor binding in the cerebral cortex.[1] This effect was attributed to an increased affinity of the binding sites, suggesting that long-term treatment enhances the efficiency of GABAergic neurotransmission.[1] Further research indicates that the different stereoisomers of hopantenic acid exhibit varying degrees of interaction with both GABA-A and GABA-B receptors.[3]

A standard radioreceptor binding assay to assess the affinity of calcium hopantenate for GABA receptors would typically involve the following steps:

-

Membrane Preparation: Rat brain cortices are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed multiple times to remove endogenous GABA.

-

Binding Assay: The prepared membranes are incubated with a radiolabeled ligand, such as [3H]-GABA or the GABA-A receptor agonist [3H]-muscimol, in the presence of varying concentrations of unlabeled calcium hopantenate.[4]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled GABA) from the total binding. The data are then analyzed to determine the inhibitory concentration (IC50) of calcium hopantenate, which can be converted to a binding affinity constant (Ki).

Interference with Coenzyme A Biosynthesis

Calcium hopantenate's structural similarity to pantothenic acid allows it to interact with the enzymes involved in the biosynthesis of Coenzyme A (CoA), a critical molecule in cellular metabolism.

Initially, hopantenic acid was identified as a competitive inhibitor of pantothenate kinase (PanK), the rate-limiting enzyme in CoA biosynthesis, with respect to pantothenate, and a non-competitive inhibitor with respect to ATP.[5] However, more recent and detailed kinetic studies have revealed a more complex mechanism. Hopantenate acts as a substrate for PanK , which phosphorylates it.[6] This phosphorylated form of hopantenate then acts as an inhibitor of the subsequent enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS) .[2][6] This inhibition disrupts the normal synthesis of CoA, which can have widespread effects on cellular energy metabolism.

To assess the effect of calcium hopantenate on PanK activity, the following experimental protocol can be employed:

-

Enzyme and Substrates: Recombinant human PanK enzyme is used. The reaction mixture includes ATP, magnesium chloride, and radiolabeled [1-14C]pantothenate.

-

Inhibition Assay: The assay is performed in the presence of varying concentrations of calcium hopantenate.

-

Reaction and Termination: The reaction is initiated by the addition of the enzyme and incubated at 37°C. It is then stopped by the addition of acetic acid.

-

Product Separation and Quantification: The reaction mixture is spotted onto a DE81 ion-exchange filter paper. The unreacted [1-14C]pantothenate is washed away, and the phosphorylated product, which binds to the filter, is quantified by scintillation counting.

-

Data Analysis: The rate of product formation is calculated, and the IC50 value for calcium hopantenate is determined. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentrations.

Modulation of Other Neurotransmitter Systems

Beyond the GABAergic system, this compound exerts influence over other key neurotransmitter systems, contributing to its broad nootropic effects.

There is evidence to suggest that calcium hopantenate can enhance the action of the cholinergic system.[7] This is particularly important for cognitive functions such as learning and memory, which are heavily dependent on acetylcholine (B1216132). The precise mechanism is not fully elucidated but may involve an indirect modulation of acetylcholine synthesis or release.

Studies have shown that hopantenic acid can interact with dopamine (B1211576) D2 receptors.[3] The racemate and the S-enantiomer, more so than the R-form, compete for D2 receptor binding sites, suggesting a potential modulatory role in dopaminergic pathways that are crucial for motor control, motivation, and reward.

Calcium hopantenate has demonstrated protective effects against glutamate-induced neurotoxicity.[8] By modulating the balance between the excitatory glutamatergic system and the inhibitory GABAergic system, it may help to prevent the neuronal damage associated with excessive glutamate stimulation, a common factor in many neurological disorders.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the mechanism of action of this compound. It is important to note that specific binding affinities (Ki) and half-maximal effective/inhibitory concentrations (EC50/IC50) are not widely reported in the public domain.

| Parameter | Value | System/Assay | Reference |

| GABA Receptor Binding | |||

| Cross-reactive potency for [3H]-GABA binding | 0.2% | Radioreceptor Assay (in vitro) | [1] |

| Increase in GABA receptor binding (cerebral cortex) | 53% | Following repeated administration (in vivo) | [1] |

| Dopamine D2 Receptor Interaction | |||

| Competition for binding sites | Moderate (S-isomer > racemate > R-isomer) | Radioligand Binding Assay (in vitro) | [3] |

Neuroprotective Effects

This compound exhibits neuroprotective properties through several mechanisms, including antioxidant and anti-inflammatory actions, and the upregulation of neurotrophic factors. These effects contribute to its potential therapeutic applications in conditions associated with neuronal damage.

Conclusion

This compound possesses a complex and multifaceted mechanism of action. Its ability to modulate the GABAergic system, interfere with coenzyme A biosynthesis, and influence other key neurotransmitter systems like the cholinergic and dopaminergic pathways underscores its broad-ranging effects on brain function. The available data, though lacking in extensive quantitative detail, provides a solid foundation for understanding its neuropharmacological profile. Further research is warranted to fully elucidate the downstream signaling cascades and to quantify its interactions with various molecular targets, which will be crucial for optimizing its therapeutic use and for the development of novel, related compounds.

References

- 1. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pantogam and pantogam active: qualitative and quantitative features of the interaction with neurotransmitter receptors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Knockout of Pantothenate Kinase Reveals the Metabolic and Genetic Program Responsible for Hepatic Coenzyme A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Coenzyme A Level Modulator Hopantenate (HoPan) Inhibits Phosphopantotenoylcysteine Synthetase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]

- 8. Study of the protective effect of calcium channel blockers against neuronal damage induced by glutamate in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Calcium Hopantenate Hemihydrate: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Calcium hopantenate hemihydrate, a derivative of pantothenic acid and an analogue of gamma-aminobutyric acid (GABA), has demonstrated notable neuroprotective properties. This technical guide provides a comprehensive overview of its mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. The primary neuroprotective effects of this compound are attributed to its modulation of the GABAergic system, enhancement of neuronal energy metabolism, and potential to mitigate excitotoxicity, oxidative stress, and neuroinflammation. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in neurodegenerative and neurological disorders.

Introduction

This compound, also known as Pantogam in some regions, is a nootropic agent with a history of use in clinical practice for various neurological conditions. Its chemical structure, which incorporates a moiety of the inhibitory neurotransmitter GABA, is central to its pharmacological activity. This guide delves into the scientific evidence underpinning its neuroprotective effects, with a focus on the molecular and cellular mechanisms that contribute to neuronal resilience and survival.

Mechanisms of Neuroprotective Action

The neuroprotective capacity of this compound is multifaceted, involving direct and indirect actions on key neuronal processes.

GABAergic System Modulation

A primary mechanism of action is its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. By enhancing GABAergic transmission, this compound can counteract neuronal hyperexcitability, a common pathway in many neurodegenerative conditions.

Quantitative Data:

| Parameter | Experimental Condition | Result | Reference |

| GABA Receptor Binding | Repeated injection of Calcium hopantenate (250 mg/kg/day for 7 consecutive days) in rats. | 53% increase in [3H]-GABA binding in the cerebral cortex. | [1][2] |

| GABA Receptor Inhibition | In vitro radioreceptor assay. | Dose-dependent inhibition of [3H]-GABA receptor binding with a cross-reactive potency of 0.2%. | [1][2] |

Experimental Protocol: Radioreceptor Assay for GABA Receptor Binding

This protocol outlines the methodology to assess the binding of this compound to GABA receptors.

-

Tissue Preparation:

-

Male Wistar rats are sacrificed, and the cerebral cortex is rapidly dissected on ice.

-

The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

-

The resulting pellet (crude synaptosomal fraction) is resuspended in distilled water and centrifuged again at 8,000 x g for 20 minutes. The supernatant is then centrifuged at 48,000 x g for 20 minutes to obtain the synaptic membrane fraction.

-

The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4).

-

-

Binding Assay:

-

The assay is performed in a final volume of 1 ml containing 50 mM Tris-HCl buffer (pH 7.4), synaptic membrane preparation (0.2-0.4 mg of protein), and 5 nM [3H]-GABA.

-

For competition studies, varying concentrations of this compound are added to the incubation mixture.

-

Non-specific binding is determined in the presence of 1 mM unlabeled GABA.

-

The mixture is incubated at 4°C for 10 minutes.

-

The binding reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

-

The filters are washed three times with 5 ml of ice-cold incubation buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For competition experiments, the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

-

Enhancement of Neuronal Energy Metabolism

This compound is believed to improve cerebral energy metabolism, which is often impaired in neurodegenerative diseases. As a derivative of pantothenic acid (Vitamin B5), a precursor to Coenzyme A, it may play a role in the Krebs cycle and cellular respiration, thereby increasing ATP production in neurons.

Attenuation of Oxidative Stress and Neuroinflammation

Although direct quantitative data from in vivo studies are limited, the neuroprotective effects of this compound are also attributed to its ability to combat oxidative stress and neuroinflammation. By reducing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, it may protect neurons from secondary damage associated with these pathological processes.

Regulation of Calcium Homeostasis

Dysregulation of intracellular calcium is a key event in neuronal cell death. This compound may contribute to neuroprotection by modulating calcium influx and maintaining calcium homeostasis, thus preventing the activation of calcium-dependent apoptotic pathways.

Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways.

Caption: GABAergic Modulation Pathway.

Caption: Overview of Neuroprotective Mechanisms.

Experimental Models for Evaluating Neuroprotective Effects

The neuroprotective properties of drug candidates are typically assessed in various in vitro and in vivo models that replicate aspects of neurodegenerative diseases.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is widely used to study the neuroprotective effects of compounds in the context of ischemic stroke.

-

Animal Preparation:

-

Male Sprague-Dawley or Wistar rats (250-300g) are used.

-

Animals are anesthetized with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance) in a mixture of N2O and O2 (70:30).

-

Body temperature is maintained at 37°C using a heating pad.

-

-

Surgical Procedure:

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA and the pterygopalatine artery are ligated.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through an incision in the ECA stump.

-

The suture is advanced approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

-

For transient MCAO, the suture is withdrawn after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the suture is left in place.

-

-

Assessment of Neuroprotection:

-

Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

-

Infarct Volume Measurement: At 24 or 48 hours, animals are sacrificed, and brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is measured using image analysis software to calculate the infarct volume, often corrected for edema.

-

Histological Analysis: Brain sections can be further processed for histological staining (e.g., H&E, Nissl) to assess neuronal damage.

-

Biochemical Assays: Brain tissue from the ischemic core and penumbra can be collected to measure markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase), inflammation (e.g., TNF-α, IL-1β), and apoptosis (e.g., caspase-3 activity).

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant neuroprotective properties, primarily through its modulation of the GABAergic system. While quantitative data on its effects on other neuroprotective mechanisms such as oxidative stress, neuroinflammation, and calcium homeostasis are still emerging, the existing findings provide a solid rationale for its further investigation as a therapeutic agent for a range of neurological and neurodegenerative disorders.

Future research should focus on:

-

Conducting comprehensive in vivo studies to quantify the effects of this compound on markers of oxidative stress, inflammation, and apoptosis in various animal models of neurodegeneration.

-

Elucidating the precise molecular interactions of this compound within key neuroprotective signaling pathways, such as the NMDA receptor, BDNF, and Akt pathways.

-

Performing well-controlled clinical trials to evaluate the efficacy of this compound in improving cognitive function and slowing disease progression in patients with neurodegenerative diseases, utilizing standardized neuropsychological assessments.

This in-depth technical guide, based on the currently available scientific literature, underscores the potential of this compound as a valuable neuroprotective agent and provides a framework for future research to fully characterize its therapeutic utility.

References

An In-depth Technical Guide on Calcium Hopantenate Hemihydrate and its Modulation of the GABAergic System

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium hopantenate hemihydrate, a calcium salt of hopantenic acid, is a nootropic and central nervous system depressant with a multifaceted mechanism of action.[1][2] As a structural analogue of γ-aminobutyric acid (GABA) and a homologue of pantothenic acid (Vitamin B5), it readily crosses the blood-brain barrier to exert its effects.[2][3] This technical guide provides a comprehensive overview of the interaction between this compound and the GABAergic system. It consolidates quantitative data from key studies, details relevant experimental methodologies, and visualizes the core signaling pathways and workflows to support further research and development in this area.

Introduction: The Profile of this compound

Calcium hopantenate (HOPA), chemically 4-[(2R)-2,4-Dihydroxy-3,3-dimethylbutanamido]butanoic acid calcium salt, is a unique molecule that combines structural features of the primary inhibitory neurotransmitter, GABA, and pantothenic acid.[2][3] This structure allows it to influence both the GABAergic system and metabolic pathways dependent on coenzyme A.[3] Its therapeutic applications are diverse, having been used for cognitive impairments, developmental disorders, and certain types of epilepsy.[1] The primary focus of this guide is its modulatory effects on the GABAergic system, which are believed to be central to its therapeutic efficacy.[4][5]

Core Mechanism of Action: GABAergic System Modulation

The principal mechanism through which calcium hopantenate exerts its effects is the modulation of the GABAergic system.[1] Due to its structural similarity to GABA, it can directly interact with GABA receptors, particularly GABA-A and GABA-B subtypes.[1][6]

-

GABA-A Receptor Interaction : In vitro radioreceptor assays have demonstrated that HOPA inhibits [3H]-GABA binding in a dose-dependent manner.[4] This suggests a direct interaction with the GABA-A receptor complex. The effects of HOPA on TRH release from the adrenal gland are blocked by the GABA-A receptor inhibitor bicuculline, further supporting its action via this receptor.[7]

-

GABA-B Receptor Interaction : Studies indicate that HOPA also interacts with GABA-B receptors, contributing to its overall pharmacological profile.[1][6]

-

Receptor Sensitization : Repeated administration of HOPA has been shown to increase GABA receptor binding in the cerebral cortex, primarily by increasing the affinity of the binding sites.[4] This sensitization of GABA receptors may underlie its long-term therapeutic benefits.[4]

Beyond direct receptor interaction, HOPA's influence extends to enhancing neuronal energy metabolism and providing neuroprotective effects by reducing oxidative stress.[1]

Quantitative Data on GABAergic Modulation

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of calcium hopantenate on the GABAergic system.

| Parameter | Finding | Brain Region | Species | Reference |

| Receptor Binding | ||||

| GABA Receptor Binding | ▲ 53% increase after 7 days of administration (250 mg/kg/day) | Cerebral Cortex | Rat | [4] |

| GABA Binding Affinity | Increased affinity (mechanism for the observed binding increase) | Cerebral Cortex | Rat | [4] |

| [3H]-GABA Binding Inhibition | 0.2% cross-reactive potency in a radioreceptor assay (RRA) | Whole Brain (CNS) | Rat | [4] |

| Neurotransmitter Levels | ||||

| CSF GABA Levels | Changes significantly correlated with CSF HOPA levels in patients | Cerebrospinal Fluid | Human | [5] |

Table 1: Summary of Preclinical and Clinical Quantitative Data.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe generalized protocols for assays relevant to studying calcium hopantenate's effects.

Radioligand Receptor Binding Assay for GABA-A Receptors

This protocol is designed to determine the affinity of a test compound, such as calcium hopantenate, for the GABA-A receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 and/or Ki value of a test compound for the GABA-A receptor.

Materials:

-

Radioligand: [³H]muscimol (specific activity ~15-30 Ci/mmol).[8]

-

Buffers:

-

Equipment: Homogenizer, refrigerated centrifuges, filtration apparatus, scintillation counter.[8][9]

Methodology:

-

Membrane Preparation: a. Homogenize rat brains in ice-cold homogenization buffer.[9] b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[8][9] c. Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[8][9] d. Resuspend the pellet in binding buffer and repeat the centrifugation step twice to wash the membranes.[9] e. Resuspend the final pellet in binding buffer and determine protein concentration. Store at -70°C.[9]

-

Binding Assay: a. Thaw the prepared membranes and wash twice with binding buffer via centrifugation.[9] b. Set up assay tubes for total binding, non-specific binding, and competitor concentrations.[8] c. Total Binding: Add assay buffer.[8] d. Non-specific Binding: Add 10 mM GABA.[8][9] e. Competitor: Add varying concentrations of calcium hopantenate. f. Add [³H]muscimol (final concentration ~1-5 nM) to all tubes.[8] g. Add the membrane preparation (0.1-0.2 mg of protein) to initiate the reaction.[9]

-

Incubation & Filtration: a. Incubate the tubes at 4°C for 45 minutes.[9] b. Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from unbound radioligand.[8]

-

Quantification & Data Analysis: a. Measure the radioactivity trapped on the filters using a liquid scintillation counter.[8][9] b. Calculate specific binding by subtracting non-specific binding from total binding. c. Analyze the competition data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Recording: Whole-Cell Patch-Clamp

This protocol is used to measure GABA-A receptor-mediated currents in individual neurons to assess the functional impact of a modulator like calcium hopantenate.

Objective: To characterize the effect of calcium hopantenate on the amplitude, frequency, and kinetics of GABA-A mediated inhibitory postsynaptic currents (IPSCs).

Materials:

-

Preparation: Acute brain slices (e.g., from the hippocampus or cortex) from rodents.[10][11]

-

Solutions:

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording.

-

Intracellular solution for the patch pipette, containing a CsCl or KCl base to measure chloride currents.

-

-

Equipment: Vibratome, recording chamber, microscope with DIC optics, micromanipulators, patch-clamp amplifier, data acquisition system.[11]

Methodology:

-

Slice Preparation: a. Anesthetize and decapitate the animal. b. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. c. Cut acute slices (e.g., 300 µm thick) using a vibratome. d. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Recording: a. Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF. b. Visualize a target neuron (e.g., a pyramidal cell) using the microscope. c. Approach the neuron with a glass micropipette filled with intracellular solution. d. Form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. e. Rupture the membrane patch to achieve the whole-cell configuration.

-

Data Acquisition: a. Clamp the neuron's membrane potential (e.g., at -70 mV) in voltage-clamp mode. b. Record baseline spontaneous or evoked IPSCs. c. Apply calcium hopantenate to the perfusing aCSF at a known concentration. d. Record IPSCs during and after drug application to observe any changes in frequency, amplitude, or decay kinetics. e. A selective GABA-A receptor antagonist (e.g., bicuculline) can be co-applied to confirm the recorded currents are GABA-A mediated.[7]

-

Data Analysis: a. Use specialized software to detect and analyze individual IPSC events. b. Compare the mean IPSC frequency, amplitude, and decay time constant before, during, and after the application of calcium hopantenate. c. Statistical tests are used to determine the significance of any observed effects.

Visualizations: Pathways and Workflows

GABAergic Signaling Pathways

The following diagram illustrates the primary signaling mechanisms of GABA-A and GABA-B receptors, the main targets of calcium hopantenate.

Caption: GABA-A and GABA-B receptor signaling pathways.

Experimental Workflow: Radioligand Binding Assay

This flowchart outlines the key steps involved in a competitive radioligand binding assay to determine a compound's affinity for a target receptor.

Caption: Workflow for a Radioligand Receptor Binding Assay.

Logical Relationship of Calcium Hopantenate's Effects

This diagram illustrates the proposed cascade from molecular interaction to therapeutic outcomes for calcium hopantenate.

Caption: Proposed mechanism of action for Calcium Hopantenate.

Conclusion and Future Directions

This compound presents a compelling profile as a modulator of the GABAergic system. Its ability to directly interact with and sensitize GABA receptors provides a strong basis for its observed nootropic, anxiolytic, and anticonvulsant properties.[1][3][4] The consolidated data and detailed protocols in this guide serve as a foundational resource for the scientific community.

Future research should aim to:

-

Elucidate the precise binding kinetics and affinity (Ki values) of calcium hopantenate for different GABA-A and GABA-B receptor subunit compositions.

-

Conduct detailed electrophysiological studies to characterize its functional effects as an agonist, antagonist, or allosteric modulator.

-

Utilize modern behavioral paradigms to further delineate its therapeutic potential in models of cognitive dysfunction, anxiety, and epilepsy.

A deeper understanding of these areas will be critical for optimizing the therapeutic application of calcium hopantenate and for the development of novel, targeted modulators of the GABAergic system.

References

- 1. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]

- 2. Hopantenic acid - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical and biochemical effects of calcium-hopantenate on neuroleptics-induced tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Pantogam and pantogam active: qualitative and quantitative features of the interaction with neurotransmitter receptors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of calcium hopantenate on the release of thyrotropin-releasing hormone from the rat adrenal gland in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

The Role of Calcium Hopantenate Hemihydrate in Neuronal Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium hopantenate hemihydrate, a synthetic derivative of pantothenic acid (Vitamin B5), has been a subject of interest for its nootropic and neuroprotective properties. Structurally similar to gamma-aminobutyric acid (GABA), its mechanism of action is multifaceted, extending beyond GABAergic modulation to a significant influence on neuronal energy metabolism. This technical guide provides an in-depth analysis of the core mechanism by which this compound impacts neuronal energy pathways. The primary focus is on its role as an antagonist of pantothenic acid in the biosynthesis of Coenzyme A (CoA), a critical cofactor in cellular respiration. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Neurons are cells with exceptionally high energy demands, primarily met through aerobic respiration. Efficient energy metabolism is crucial for maintaining ion gradients, neurotransmitter synthesis and release, and other fundamental neuronal processes.[1] Any disruption in the intricate network of metabolic pathways can have profound implications for neuronal function and survival.

This compound is a compound that directly interfaces with a pivotal point in neuronal energy metabolism: the biosynthesis of Coenzyme A (CoA).[2][3] As a pantothenic acid analogue, it competitively inhibits key enzymes in the CoA biosynthetic pathway, leading to a cascade of effects on downstream metabolic processes, including the Krebs cycle.[2][4] Understanding this mechanism is paramount for elucidating both its therapeutic potential and its possible metabolic toxicity.[2][5]

Mechanism of Action: Inhibition of Coenzyme A Biosynthesis

The central role of this compound in neuronal energy metabolism stems from its interference with the synthesis of Coenzyme A. CoA is an essential cofactor for numerous metabolic reactions, most notably the entry of pyruvate (B1213749) into the Krebs cycle as acetyl-CoA.[6] The biosynthesis of CoA from pantothenic acid is a five-step enzymatic pathway. This compound disrupts this pathway at two critical junctures.

Competitive Inhibition of Pantothenate Kinase (PanK)

The first and rate-limiting step in CoA biosynthesis is the phosphorylation of pantothenic acid by pantothenate kinase (PanK).[7] Calcium hopantenate acts as a competitive inhibitor of PanK with respect to pantothenate.[2] This means that it binds to the active site of the enzyme, thereby preventing the binding of the natural substrate, pantothenic acid.

Inhibition of Phosphopantothenoylcysteine Synthetase (PPCS)

While hopantenate itself is a competitive inhibitor of PanK, it is also a substrate for this enzyme and is phosphorylated to form phospho-hopantenate.[2] This phosphorylated product then acts as an inhibitor of the subsequent enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS).[8][9] PPCS catalyzes the condensation of phosphopantothenate with cysteine. The inhibition of PPCS by phospho-hopantenate further downstream blocks the CoA biosynthetic pathway.[8]

The following diagram illustrates the inhibition of the Coenzyme A biosynthetic pathway by Calcium Hopantenate.

Downstream Effects on Neuronal Energy Metabolism

The depletion of the cellular CoA pool resulting from the inhibition of its biosynthesis has significant consequences for neuronal energy metabolism.

Impact on the Krebs Cycle

Coenzyme A is indispensable for the Krebs (or tricarboxylic acid, TCA) cycle, as it is required for the formation of acetyl-CoA from pyruvate (via the pyruvate dehydrogenase complex) and from fatty acid oxidation. Acetyl-CoA is the primary molecule that enters the Krebs cycle. A reduction in CoA levels would therefore be expected to decrease the rate of the Krebs cycle, leading to a reduction in the production of NADH and FADH2, the primary electron donors for the electron transport chain and oxidative phosphorylation. This would ultimately result in decreased ATP synthesis.

Potential Effects on Glycolysis

A slowdown of the Krebs cycle due to CoA depletion could lead to an accumulation of pyruvate. To maintain redox balance and continue ATP production, albeit less efficiently, cells may increase the conversion of pyruvate to lactate (B86563). This would lead to an increase in lactate production and a potential shift towards a more glycolytic phenotype. However, direct quantitative evidence for this shift in neurons treated with this compound is currently lacking in the scientific literature.

The following diagram illustrates the expected downstream effects of reduced Coenzyme A on neuronal energy metabolism.

References

- 1. Krebs Cycle Intermediates Protective against Oxidative Stress by Modulating the Level of Reactive Oxygen Species in Neuronal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extracellular ATP/adenosine dynamics in the brain and its role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Concentration dependent effect of calcium on brain mitochondrial bioenergetics and oxidative stress parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.as.uky.edu [web.as.uky.edu]

- 7. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor | eLife [elifesciences.org]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Assessing Neuronal Bioenergetic Status - PMC [pmc.ncbi.nlm.nih.gov]

Structural Symbiosis and Divergence: A Technical Dissection of Calcium Hopantenate and Pantothenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional relationship between Calcium hopantenate and its structural analog, pantothenic acid (Vitamin B5). While both molecules share a common pantoic acid moiety, a subtle yet critical difference in their amino acid conjugate dictates their distinct biochemical activities and pharmacological profiles. This document elucidates their interaction with key enzymes in the Coenzyme A (CoA) biosynthetic pathway, presents comparative quantitative data, details relevant experimental methodologies, and visualizes the complex interplay through signaling and workflow diagrams. The evolving understanding of Calcium hopantenate's mechanism of action, from a direct competitive inhibitor of pantothenate kinase to a substrate whose metabolite inhibits a downstream enzyme, is a central focus of this guide.

Introduction

Pantothenic acid is an essential nutrient, serving as the metabolic precursor for the ubiquitous cofactor Coenzyme A (CoA).[1][2] CoA is central to cellular metabolism, participating in the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of numerous vital compounds.[1] Calcium hopantenate, the calcium salt of hopantenic acid, is a synthetic homolog of pantothenic acid.[3] Hopantenic acid is structurally identical to pantothenic acid, with the exception of an additional methylene (B1212753) group in its amino acid side chain; the β-alanine of pantothenic acid is replaced by γ-aminobutyric acid (GABA).[3] This seemingly minor alteration leads to significant differences in their biological effects, with Calcium hopantenate exhibiting nootropic and neuroprotective properties.[4] This guide explores the molecular underpinnings of these differences.

Chemical Structures

The foundational difference between the two molecules lies in their chemical structures, specifically in the amino acid component linked to the pantoic acid moiety.

-

Pantothenic Acid: Composed of pantoic acid linked to β-alanine.

-

Hopantenic Acid: Composed of pantoic acid linked to γ-aminobutyric acid (GABA).[3]

Calcium hopantenate is the calcium salt of hopantenic acid, typically found as a hemihydrate.

Interaction with Pantothenate Kinase (PanK)

Pantothenate kinase (PanK) is the first and rate-limiting enzyme in the CoA biosynthetic pathway, catalyzing the ATP-dependent phosphorylation of pantothenate.[5][6] The interaction of both pantothenic acid and hopantenic acid with PanK is a critical determinant of their biological activity.

Quantitative Comparison of PanK Interaction

Initial research identified hopantenate as a competitive inhibitor of mammalian pantothenate kinases with respect to pantothenate.[7][8] However, more recent evidence suggests that hopantenate also acts as a substrate for PanK, with its phosphorylated product, 4'-phospho-hopantenate (P-HoPan), subsequently inhibiting the next enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS).[4][8][9]

The following table summarizes the available kinetic and inhibitory data for various PanK isoforms.

| Compound | PanK Isoform | Parameter | Value | Reference |

| Pantothenic Acid | Human PanK3 | KM | 14 ± 0.1 µM | [10] |

| Hopantenate | Mouse PanK1α | IC50 | ~50-150 µM | [7][8] |

| Hopantenate | Mouse PanK1β | IC50 | ~50-150 µM | [7] |

| Hopantenate | Mouse PanK2 | IC50 | ~50-150 µM | [7] |

| Hopantenate | Mouse PanK3 | IC50 | ~50-150 µM | [7] |

| Hopantenate | Human PanK3 | kcat/KM | 0.04 mM-1s-1 | [11] |

| Pantothenic Acid | Human PanK3 | kcat/KM | 0.22 mM-1s-1 | [11] |

Coenzyme A Biosynthesis Pathway

The differential interaction of pantothenic acid and hopantenic acid with PanK and subsequent enzymes has profound effects on the overall CoA biosynthesis pathway.

Pantothenic Acid as a Precursor

Pantothenic acid is the natural substrate for PanK, initiating a five-step enzymatic cascade that culminates in the synthesis of CoA.[1]

Figure 1: The canonical Coenzyme A biosynthetic pathway initiated by pantothenic acid.

Hopantenate's Dual Role and Inhibitory Effect

Hopantenate's interaction with the CoA pathway is more complex, exhibiting a dual role as both a substrate for PanK and a precursor to an inhibitor of PPCS.

Figure 2: The inhibitory mechanism of hopantenate on the Coenzyme A biosynthetic pathway.

Experimental Protocols

Pantothenate Kinase (PanK) Activity Assay

This protocol is adapted from established methods to determine the kinetic parameters of PanK and assess the inhibitory potential of compounds like hopantenate.[3][7]

Materials:

-

Purified PanK enzyme

-

D-(+)-Pantothenic acid calcium salt

-

(R)-Hopantenic acid calcium salt

-

ATP solution (100 mM)

-

MgCl₂ solution (100 mM)

-

Tris-HCl buffer (1 M, pH 7.5)

-

Radiolabeled [γ-³²P]ATP or [¹⁴C]pantothenate

-

DE81 ion-exchange filter paper discs

-

Scintillation cocktail and counter

-

Phosphoenolpyruvate, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, and NADH for a coupled spectrophotometric assay

Radiometric Assay Protocol:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2.5 mM ATP (including a tracer amount of [γ-³²P]ATP), and varying concentrations of pantothenate or hopantenate.

-

Initiate the reaction by adding a known amount of purified PanK enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a DE81 filter paper disc.

-

Wash the discs three times with 1% acetic acid in 95% ethanol (B145695) to remove unreacted [γ-³²P]ATP.

-

Dry the discs and measure the radioactivity using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

-

For inhibition studies, perform the assay with a fixed concentration of pantothenate and varying concentrations of the inhibitor (hopantenate).

Coupled Spectrophotometric Assay Protocol:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 20 mM KCl, 1.5 mM ATP, 0.5 mM phosphoenolpyruvate, 0.3 mM NADH, 8 units of pyruvate kinase, and 8 units of lactate dehydrogenase.

-

Add varying concentrations of pantothenate or hopantenate.

-

Initiate the reaction by adding PanK.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the reaction rate from the linear portion of the absorbance curve.

In Vitro Coenzyme A Synthesis Assay

This protocol allows for the assessment of the overall efficiency of CoA synthesis from either pantothenate or in the presence of hopantenate.[1][12][13]

Materials:

-

Purified enzymes of the CoA biosynthetic pathway (PanK, PPCS, PPCDC, PPAT, DPCK)

-

Pantothenic acid or hopantenic acid

-

ATP, Cysteine, MgCl₂, KCl

-

Tris-HCl buffer (pH 7.5)

-

HPLC system with a suitable column (e.g., C18) for separation of CoA and its intermediates

-

CoA standard

Protocol:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 60 mM KCl, 6 mM ATP, 2 mM cysteine, and either 2 mM pantothenic acid or a combination of pantothenic acid and hopantenic acid at desired concentrations.

-

Add a defined amount of each purified CoA biosynthetic enzyme.

-

Incubate the reaction at 37°C.

-

At various time points, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid).

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by HPLC to quantify the amount of CoA produced by comparing the peak area to a standard curve of CoA.

Logical Relationship and Experimental Workflow

The investigation of the structural and functional relationship between Calcium hopantenate and pantothenic acid follows a logical progression from structural comparison to detailed enzymatic and cellular analysis.

Figure 3: A logical workflow for dissecting the relationship between Calcium hopantenate and pantothenic acid.

Conclusion

The structural relationship between Calcium hopantenate and pantothenic acid is a compelling example of how a minor molecular modification can lead to a significant divergence in biological activity. While both share the pantoic acid core, the substitution of β-alanine with GABA in hopantenic acid transforms it from a simple CoA precursor into a modulator of the pathway. The evolving understanding of its mechanism, from a competitive inhibitor of PanK to a substrate that generates a downstream inhibitor, highlights the complexity of its pharmacological action. This technical guide provides a comprehensive overview of the current knowledge, offering valuable data and methodologies for researchers and drug development professionals working in the fields of metabolism, neuropharmacology, and drug discovery. Further investigation into the structural basis of hopantenate's interaction with PanK and PPCS, potentially through co-crystallization studies, will be invaluable in refining our understanding and enabling the rational design of novel therapeutics targeting the Coenzyme A biosynthetic pathway.

References

- 1. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]

- 2. Structural basis for substrate binding and the catalytic mechanism of type III pantothenate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structure of the pantothenate kinase.ADP.pantothenate ternary complex reveals the relationship between the binding sites for substrate, allosteric regulator, and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring structural motifs necessary for substrate binding in the active site of Escherichia coli pantothenate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Knockout of Pantothenate Kinase Reveals the Metabolic and Genetic Program Responsible for Hepatic Coenzyme A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.ias.ac.in [repository.ias.ac.in]

- 12. In Vitro Production of Coenzyme A Using Thermophilic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Calcium Hopantenate Hemihydrate: A Technical Overview of its Function as a GABA-B Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium hopantenate hemihydrate, a derivative of pantothenic acid (Vitamin B5) and a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA), has garnered interest for its nootropic and neuroprotective properties. Its mechanism of action is multifaceted, with a significant component attributed to its activity as an agonist at the GABA-B receptor. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its role as a GABA-B receptor agonist. The document details the established signaling pathways of GABA-B receptors, presents expected quantitative data for a compound of this class, and provides detailed experimental protocols for its characterization. This guide is intended to serve as a resource for researchers and professionals in drug development investigating the therapeutic potential of this compound and other GABA-B receptor modulators.

Introduction to this compound

This compound, also known as hopantenic acid calcium salt, is a synthetic compound that combines the structure of pantothenic acid with GABA. This unique structure allows it to cross the blood-brain barrier and exert its effects on the central nervous system. While its therapeutic applications are diverse, including use in cognitive and neurodevelopmental disorders, its primary pharmacological action is linked to the GABAergic system.

Mechanism of Action: GABA-B Receptor Agonism

The principal mechanism through which this compound is thought to exert its effects is by acting as an agonist at the GABA-B receptor. GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the brain. Activation of these receptors by an agonist like this compound leads to a cascade of downstream signaling events that ultimately modulate neuronal excitability.

GABA-B Receptor Signaling Pathway

Upon agonist binding, the GABA-B receptor, a heterodimer of GABA-B1 and GABA-B2 subunits, undergoes a conformational change. This activates associated Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of several downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit binds to and activates GIRK channels, causing an efflux of potassium ions (K+) from the neuron. This leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits presynaptic N-type and P/Q-type voltage-gated calcium channels. This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for neurotransmitter release.

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, including glutamate.

Figure 1: GABA-B Receptor Signaling Pathway.

Quantitative Pharmacological Profile

Table 1: Receptor Binding Affinity

| Parameter | Description | Expected Value Range |

| Ki (nM) | Inhibitory constant; concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Ki indicates higher binding affinity. | 10 - 1000 |

| IC50 (nM) | Half maximal inhibitory concentration; concentration of the drug that displaces 50% of a specific radioligand from the receptor. | 15 - 1500 |

Table 2: Functional Efficacy

| Parameter | Description | Expected Value Range |

| EC50 (nM) | Half maximal effective concentration; concentration of the drug that produces 50% of its maximal effect in a functional assay. | 100 - 5000 |

| Emax (%) | Maximum effect produced by the drug, typically expressed as a percentage of the response to a full agonist like GABA or baclofen. | 70 - 100 |

Experimental Protocols for Characterization

The following protocols are standard methods used to characterize the binding and functional activity of a compound at the GABA-B receptor.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of this compound for the GABA-B receptor by measuring its ability to displace a known radiolabeled GABA-B receptor ligand.

Materials:

-

Rat brain cortex membranes (or cells expressing recombinant human GABA-B receptors)

-

[3H]-GABA or [3H]-CGP54626 (radioligand)

-

Baclofen (unlabeled competitor for non-specific binding)

-

This compound (test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in assay buffer to a specific protein concentration.

-

Assay Setup: In triplicate, prepare tubes for:

-

Total Binding: Membranes + radioligand.

-

Non-specific Binding: Membranes + radioligand + excess unlabeled baclofen.

-

Competition: Membranes + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay (Functional)

This functional assay measures the activation of Gi/o proteins following agonist binding to the GABA-B receptor. It determines the potency (EC50) and efficacy (Emax) of the test compound.

Materials:

-

Rat brain membranes or cells expressing GABA-B receptors and Gi/o proteins

-

[35S]GTPγS (non-hydrolyzable GTP analog)

-

GDP

-

GABA (reference agonist)

-

This compound (test compound)

-

Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Setup: In triplicate, prepare tubes containing membranes, GDP, and either:

-

Buffer (basal activity)

-

Varying concentrations of GABA (for standard curve)

-

Varying concentrations of this compound.

-

-

Incubation: Pre-incubate the tubes at 30°C.

-

Reaction Initiation: Add [35S]GTPγS to all tubes to start the binding reaction and incubate for a defined period (e.g., 30-60 minutes).

-

Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the amount of bound [35S]GTPγS as described for the radioligand binding assay.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax values.

Figure 2: Experimental Workflow for Agonist Characterization.

Electrophysiology (Patch-Clamp)

Whole-cell patch-clamp recordings from neurons or cells expressing recombinant GABA-B receptors and GIRK channels can directly measure the physiological effect of this compound.

Procedure:

-

Cell Preparation: Prepare acute brain slices or cultured neurons.

-

Recording: Establish a whole-cell patch-clamp recording from a target neuron.

-

Drug Application: Perfuse the cell with a solution containing a known concentration of this compound.

-

Measurement: Record the change in membrane potential and the outward current mediated by GIRK channel activation.

-

Data Analysis: Construct a dose-response curve by applying different concentrations of the compound to determine the EC50 for channel activation.

Broader Pharmacological Context

Beyond its direct action on GABA-B receptors, this compound has been reported to influence other neurotransmitter systems. It may increase dopamine (B1211576) levels in the brain and enhance the synthesis and release of acetylcholine. These effects are likely downstream or indirect consequences of its primary GABAergic activity, as GABA-B receptors are known to modulate the release of other neurotransmitters. Further research is required to fully elucidate the quantitative impact on these systems and the interplay with GABA-B receptor agonism.

Conclusion

This compound is a pharmacologically active compound with significant effects on the central nervous system, primarily driven by its agonistic activity at the GABA-B receptor. This technical guide has outlined the fundamental signaling pathways, expected pharmacological parameters, and detailed experimental protocols for the comprehensive characterization of this and other GABA-B receptor agonists. A thorough understanding of its mechanism of action is crucial for the continued investigation of its therapeutic potential in a range of neurological and cognitive disorders. Future research should focus on obtaining precise quantitative data for the binding and functional activity of this compound to further solidify its pharmacological profile.

Pharmacological profile of Calcium hopantenate hemihydrate

An In-depth Technical Guide on the Pharmacological Profile of Calcium Hopantenate Hemihydrate

Introduction

This compound, a calcium salt of hopantenic acid, is a nootropic compound with applications in the management of various neurological and cognitive disorders.[1][2] Structurally, it is a derivative of pantothenic acid (Vitamin B5) and incorporates a gamma-aminobutyric acid (GABA) moiety.[3][4] This unique chemical structure underpins its multifaceted mechanism of action, which involves the modulation of several key neurotransmitter systems, enhancement of neuronal energy metabolism, and neuroprotective effects.[4][5]

Marketed primarily in Russia and other Eastern European countries under trade names like Pantogam, it is utilized for its cognitive-enhancing, anticonvulsant, and psychostimulant properties.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, pharmacodynamic effects, and available quantitative data, intended for researchers and drug development professionals.

Mechanism of Action

The pharmacological effects of this compound are not attributed to a single molecular target but rather to a combination of activities across different systems within the central nervous system (CNS).

GABAergic System Modulation

Due to its structural similarity to GABA, Calcium hopantenate interacts with the GABAergic system.[4] It is reported to act as a GABA-B receptor agonist, enhancing inhibitory neurotransmission, which helps to regulate neuronal excitability.[2] This interaction is believed to contribute to its anticonvulsant and anxiolytic properties.[1] Studies have shown that its administration can increase the binding affinity of GABA at receptor sites in the brain.[1][5]

Cholinergic System Enhancement

The compound has been shown to positively influence the cholinergic system. It is thought to enhance the synthesis and release of acetylcholine (B1216132), a neurotransmitter critical for learning, memory, and attention.[5][6][7] This effect is a significant contributor to its nootropic properties.[3]

Influence on Energy Metabolism and Neuroprotection

Calcium hopantenate is a competitive inhibitor of pantothenate kinase (PanK), the first enzyme in the biosynthesis of coenzyme A (CoA).[8] While this inhibition can lead to toxicity at high levels, its modulatory effect at therapeutic doses is thought to influence energy metabolism.[8] Furthermore, it enhances cerebral blood flow and glucose utilization by brain cells, ensuring a steady energy supply for optimal neuronal function.[3][4] Preclinical research suggests it confers neuroprotection by upregulating neurotrophic factors and protecting neurons from oxidative stress and neurotoxins.[2][3]

Modulation of the Glutamatergic System

The compound also influences the metabolism of glutamate, the primary excitatory neurotransmitter. By modulating the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, Calcium hopantenate helps to create a more stable neural environment, which is beneficial in conditions marked by cognitive deficits.[2]

Caption: Multifaceted mechanism of action of this compound.

Pharmacodynamics

The primary pharmacodynamic effects of Calcium hopantenate are centered on the CNS.

-

Nootropic Effects: It has been shown to improve cognitive functions, including memory, learning, and attention.[1] These effects are attributed to the enhancement of acetylcholine production and improved brain metabolism.[3]

-

Anticonvulsant Properties: By modulating the GABAergic system and stabilizing neuronal excitability, the compound exhibits anticonvulsant activity, suggesting potential utility in managing epilepsy.[1][3]

-

Neurological Disorder Treatment: In Russia, it is used to treat a range of neurological conditions in both children and adults, including attention deficit hyperactivity disorder (ADHD), encephalopathy, and cognitive deficits resulting from neurological damage.[3]

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is not widely available in the published literature. It is reported to be readily absorbed from the gastrointestinal tract.[9] Due to the lack of specific data, the pharmacokinetics of the related compound, calcium pantothenate, are presented here for context.

A study on orally administered calcium pantothenate in healthy adults found:

-

Absorption: Rapid absorption under fasted conditions, with peak concentrations (Tmax) reached approximately 1-hour post-dose.[10] The presence of food delayed absorption by about 2 hours but increased overall exposure (AUC) by 55%.[10][11]

-

Dose Proportionality: Overall exposure (AUC) increased dose-proportionally for doses from 500 mg to 2000 mg. No further increase in exposure was observed between 2000 mg and 5000 mg.[10][11]

-

Half-life: The terminal half-life for calcium pantothenate was reported to be very long, averaging 225 hours.[10][11]

-

Excretion: As a water-soluble compound, it is primarily excreted through the kidneys.[2]

Note: These values are for calcium pantothenate and may not be directly extrapolated to this compound. Further research is required to characterize the specific pharmacokinetic profile of Calcium hopantenate.

Quantitative Pharmacological Data

Quantitative data on the binding affinities and enzymatic inhibition of Calcium hopantenate are limited. The available information is summarized below.

| Table 1: Receptor Binding Profile | |

| Target | Observation |

| GABA Receptors | Dose-dependent inhibition of [3H]-GABA receptor binding.[5] |

| Repeated administration leads to a 53% increase in GABA receptor binding in the cerebral cortex, suggesting sensitization of the GABA system.[5] | |

| Benzodiazepine Receptors | No significant inhibition of binding.[5] |

| Dopamine Receptors | No significant inhibition of binding.[5] |

| Serotonin Receptors | No significant inhibition of binding.[5] |

| NMDA Receptors | No significant inhibition of binding.[5] |

| Table 2: Enzyme Inhibition Profile | |

| Enzyme | Inhibition Kinetics |

| Pantothenate Kinase 1α (PanK1α) | Competitive inhibition with respect to the substrate pantothenate.[8] |

| Noncompetitive inhibition with respect to ATP.[8] | |

| The (R)-enantiomer of hopantenate is the active inhibitor; the (S)-enantiomer is not active.[8] |

Experimental Protocols

Detailed experimental protocols are not fully described in the available literature. However, based on the data presented, the following methodologies are standard for generating such pharmacological data.

Radioreceptor Binding Assay

This assay is used to determine the affinity of a drug for a specific receptor.

Caption: Generalized workflow for a radioreceptor binding assay.

Methodology:

-

Tissue Preparation: A relevant tissue source (e.g., rat cerebral cortex) is homogenized in a suitable buffer.

-

Membrane Isolation: The homogenate is centrifuged to pellet cell membranes, which are then washed and resuspended to create a membrane preparation rich in the target receptors.

-

Competitive Binding: The membrane preparation is incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-GABA) that specifically binds to the target receptor. This is performed in the presence of varying concentrations of the unlabeled test compound (Calcium hopantenate).

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioligand is measured at each concentration of the test compound. The data is used to calculate the concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50), which can be used to determine the binding affinity (Ki).

Pantothenate Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Pantothenate Kinase.

Caption: Standard workflow for a clinical pharmacokinetic study.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a buffered solution, recombinant PanK enzyme, ATP (often radiolabeled as [γ-³²P]ATP), and the substrate, pantothenate.

-

Inhibition: The reaction is initiated in the presence and absence of various concentrations of the inhibitor (Calcium hopantenate).

-

Incubation: The mixture is incubated for a set period at a controlled temperature (e.g., 37°C) to allow the enzymatic reaction (phosphorylation of pantothenate) to proceed.

-

Termination and Separation: The reaction is stopped, and the product (phosphopantothenate) is separated from the unreacted substrate and [γ-³²P]ATP, often using chromatography.

-

Quantification: The amount of radioactive product formed is quantified to determine the rate of the enzymatic reaction.

-

Data Analysis: The reaction rates at different inhibitor concentrations are used to determine the mode of inhibition (e.g., competitive, noncompetitive) and calculate the inhibition constant (Ki).

Safety and Toxicology

Calcium hopantenate is generally considered to have a favorable safety profile and is well-tolerated.[3] Its use in Russia since 1979, including in pediatric populations as young as three years old, provides long-term safety evidence.[3]

-

Common Adverse Effects: Side effects are typically mild and may include allergic reactions such as rhinitis, conjunctivitis, or skin rash.[3] Gastrointestinal disturbances like nausea have also been reported.[2]

-

Contraindications: Use is contraindicated in individuals with known hypersensitivity to the compound or those with severe renal impairment, as the drug is primarily cleared by the kidneys.[2]

-

Drug Interactions: Caution is advised when co-administering with other central nervous system stimulants, as it may lead to synergistic effects.[2] Similarly, combining it with other GABAergic drugs (e.g., benzodiazepines) could enhance inhibitory effects, potentially causing excessive sedation.[2]

Conclusion

This compound is a nootropic agent with a complex pharmacological profile. Its primary mechanism of action involves the modulation of multiple neurotransmitter systems, including the GABAergic, cholinergic, and glutamatergic pathways. It also exhibits neuroprotective properties and influences neuronal energy metabolism. While it has a long history of clinical use in some countries for cognitive and neurological disorders, a significant gap exists in the public domain regarding detailed quantitative pharmacological and pharmacokinetic data. Further research is necessary to fully elucidate its binding affinities, enzymatic inhibition constants, and human pharmacokinetic parameters to support its potential broader application.

References

- 1. Buy Calcium hopantenate | 17097-76-6 [smolecule.com]

- 2. What is Calcium Hopantenate used for? [synapse.patsnap.com]

- 3. synthachem.com [synthachem.com]

- 4. What is the mechanism of Calcium Hopantenate? [synapse.patsnap.com]

- 5. Calcium Hopantenate | High-Purity Reagent | RUO [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. ingredientsnetwork.com [ingredientsnetwork.com]

- 8. Chemical Knockout of Pantothenate Kinase Reveals the Metabolic and Genetic Program Responsible for Hepatic Coenzyme A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults [gavinpublishers.com]

- 11. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to the Discovery and Synthesis of Hopantenic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hopantenic acid, a synthetic derivative of pantothenic acid (Vitamin B5) and gamma-aminobutyric acid (GABA), has garnered attention for its nootropic and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of hopantenic acid and its derivatives. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Discovery and Pharmacological Profile

Hopantenic acid, also known as N-pantoyl-GABA, was developed as a nootropic agent with the ability to cross the blood-brain barrier more effectively than GABA itself. It is primarily used in Russia and some Eastern European countries for various neurological and psychiatric conditions. The core of its pharmacological activity lies in its interaction with the GABAergic system, specifically as a GABA-B receptor agonist. This interaction leads to the modulation of neuronal excitability, contributing to its observed neuroprotective, anticonvulsant, and cognitive-enhancing effects.

Mechanism of Action

The primary mechanism of action of hopantenic acid is its agonistic activity at the GABA-B receptor. This G-protein coupled receptor, upon activation, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels. The net effect is a reduction in neuronal excitability and an enhancement of inhibitory neurotransmission.

Synthesis of Hopantenic Acid and Derivatives

The synthesis of hopantenic acid and its derivatives primarily involves the formation of an amide bond between a derivative of pantoic acid and an amino acid or its ester. The most common route is the aminolysis of a lactone, specifically D-pantolactone.

General Experimental Protocol: Amide Formation via Lactone Aminolysis

This protocol outlines a general procedure for the synthesis of N-substituted amides from a lactone and an amine, which is the fundamental reaction for producing hopantenic acid and its derivatives.

Materials:

-

D-pantolactone

-

Amine (e.g., gamma-aminobutyric acid or its ester)

-

Carboxylic acid catalyst (e.g., 2-ethylhexanoic acid)

-

Solvent (optional, the reaction can be run neat)

-

Ethyl acetate (B1210297) (for extraction)

-

Water (for washing)

-

Brine (for washing)

-

Magnesium sulfate (B86663) (for drying)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a reaction vial equipped with a stir bar, combine D-pantolactone (1 equivalent), the desired amine (5 equivalents), and a carboxylic acid catalyst (1 equivalent).

-

Reaction: Heat the mixture to 120°C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 90 minutes.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacokinetic and clinical efficacy of hopantenic acid.

Table 1: Pharmacokinetic Parameters of Hopantenic Acid

| Parameter | Value | Species | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1.56 hours | Human | [1] |

| Elimination Half-life (t1/2) | 6.68 hours | Human | [1] |

| Excretion (Urine) | 67.5% | Human | [1] |

| Excretion (Feces) | 28.5% | Human | [1] |

Table 2: Clinical Efficacy of Hopantenic Acid in ADHD (4-Month Study)

| Outcome Measure | Hopantenic Acid Group | Placebo Group | p-value | Reference |

| Responder Rate (≥25% decrease in ADHD-DSM-IV score) | ||||

| Month 3 | 66.7% | 52.3% | Not specified | [2] |

| Month 4 | 68.9% | 61.4% | Not specified | [2] |

| Change in CGI-S Score | Significant decrease | Less significant decrease | < 0.05 | [2] |

| Improvement in WFIRS-P Domains | 4 out of 6 domains | Not specified | Not specified | [2] |

Table 3: Clinical Efficacy of Rac-Hopantenic Acid in Cognitive and Anxiety Disorders in Patients with Arterial Hypertension (28-day study)

| Outcome Measure | Main Group (Standard Therapy + Rac-Hopantenic Acid) | Control Group (Standard Therapy) | Reference |

| Cognitive Disorders | Significant reduction | Less significant reduction | [3] |

| Anxiety Disorders | Significant reduction | Less significant reduction | [3] |

Visualization of Pathways and Workflows

Signaling Pathway of Hopantenic Acid (GABA-B Receptor Activation)

Caption: GABA-B Receptor Signaling Pathway activated by Hopantenic Acid.

Experimental Workflow for Hopantenic Acid Synthesis

Caption: General workflow for the synthesis and purification of Hopantenic Acid.

Structure-Activity Relationships and Future Directions

Currently, there is a limited amount of publicly available data on the structure-activity relationships (SAR) of hopantenic acid derivatives. The discovery of a methyl ester derivative, (R)-methyl-4-(2,4-dihydroxy-3,3-dimethylbutanamido)butanoate, from natural sources suggests that modifications to the carboxylic acid moiety are possible while retaining the core pharmacophore.

Future research should focus on the systematic synthesis and evaluation of a library of hopantenic acid derivatives. Key areas for modification include:

-

Alterations to the GABA moiety: Exploring different amino acid backbones to modulate potency and selectivity for the GABA-B receptor.

-

Modifications of the pantoic acid portion: Investigating the role of the hydroxyl and methyl groups in receptor binding.

-

Esterification and amidation of the carboxylic acid: To potentially improve pharmacokinetic properties such as oral bioavailability and duration of action.